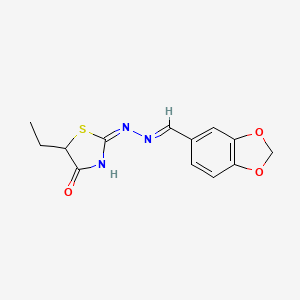

1,3-Benzodioxole-5-carbaldehyde (5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone

Description

1,3-Benzodioxole-5-carbaldehyde (5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone is a hydrazone derivative synthesized via the condensation of 1,3-benzodioxole-5-carbaldehyde with a thiazole-containing hydrazine moiety. Its structure combines a benzodioxole aromatic system with a 5-ethyl-4-oxo-thiazolidinone scaffold, conferring unique electronic and steric properties.

Properties

IUPAC Name |

(2E)-2-[(E)-1,3-benzodioxol-5-ylmethylidenehydrazinylidene]-5-ethyl-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-2-11-12(17)15-13(20-11)16-14-6-8-3-4-9-10(5-8)19-7-18-9/h3-6,11H,2,7H2,1H3,(H,15,16,17)/b14-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYINBDDEUQXFI-MKMNVTDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(=NN=CC2=CC3=C(C=C2)OCO3)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1C(=O)N/C(=N\N=C\C2=CC3=C(C=C2)OCO3)/S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-5-carbaldehyde (5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone typically involves the following steps:

Formation of 1,3-Benzodioxole-5-carbaldehyde: This can be synthesized from catechol through a series of reactions including formylation.

Synthesis of 5-ethyl-4-oxo-4,5-dihydro-1,3-thiazole: This intermediate can be prepared by reacting ethyl isothiocyanate with ethyl acetoacetate under basic conditions.

Hydrazone Formation: The final step involves the condensation of 1,3-Benzodioxole-5-carbaldehyde with 5-ethyl-4-oxo-4,5-dihydro-1,3-thiazole hydrazine under acidic conditions to form the desired hydrazone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5-carbaldehyde (5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The carbonyl group in the thiazole ring can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: 1,3-Benzodioxole-5-carboxylic acid.

Reduction: 5-ethyl-4-hydroxy-4,5-dihydro-1,3-thiazole.

Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Numerous studies have investigated the antimicrobial effects of thiazole derivatives, including those related to 1,3-benzodioxole compounds. For instance, derivatives have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study highlighted that thiazole-based compounds exhibited potent antibacterial properties due to their ability to inhibit bacterial growth mechanisms .

Anticancer Activity

Research has indicated that compounds featuring the benzodioxole and thiazole moieties possess anticancer properties. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle progression and the activation of caspases .

Neuroprotective Effects

There is increasing interest in the neuroprotective potential of thiazole derivatives. Compounds similar to 1,3-benzodioxole-5-carbaldehyde (5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone have been evaluated for their effects on neurodegenerative diseases. For instance, some studies have reported that these compounds can inhibit monoamine oxidase B activity, which is crucial in the treatment of Parkinson's disease .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate hydrazones with benzodioxole derivatives under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Case Study 1: Antimicrobial Evaluation

A recent study synthesized several thiazole derivatives from 1,3-benzodioxole and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating their potential as new antimicrobial agents .

Case Study 2: Anticancer Screening

In another investigation focused on anticancer activity, a series of benzodioxole-thiazole hybrids were screened against various cancer cell lines. The findings demonstrated that these hybrids significantly inhibited cell proliferation and induced apoptosis in breast cancer cells through mitochondrial pathways .

Mechanism of Action

The mechanism by which 1,3-Benzodioxole-5-carbaldehyde (5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone exerts its effects involves:

Molecular Targets: It can interact with enzymes and proteins, potentially inhibiting their activity.

Pathways Involved: It may interfere with cellular pathways related to oxidative stress and apoptosis, leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocyclic systems (e.g., benzoxazole, oxadiazole, tetrazole) and substituent motifs. Below is a detailed comparison:

Structural Analogues

Physicochemical Properties

- Thermal Stability: Thiazolidinone derivatives generally exhibit higher melting points (>200°C) than oxadiazole-thiones (~150–180°C) due to rigid planar structures .

Research Findings and Limitations

- Key Studies: Thiosemicarbazones derived from aromatic aldehydes (e.g., pyridine-4-carbaldehyde) show IC₅₀ values of 12–25 µM against E. coli, suggesting the target hydrazone’s thiazole ring could enhance potency . Benzoxazole-tetrazole hybrids demonstrate moderate antifungal activity (MIC = 32–64 µg/mL), but the benzodioxole-thiazolidinone scaffold may lower MIC values due to improved bioavailability .

- Contradictions: While benzoxazole derivatives are reported as antitumor agents, their hydrazone analogs show conflicting results, possibly due to divergent substituent effects .

Biological Activity

1,3-Benzodioxole-5-carbaldehyde (5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone is a hydrazone derivative that has garnered attention for its potential biological activities. Hydrazones, in general, are known for a variety of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound is synthesized through the condensation reaction between 1,3-benzodioxole-5-carbaldehyde and 5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl hydrazine. The resulting hydrazone structure is characterized by the presence of both a benzodioxole moiety and a thiazole ring, which are known to contribute to its biological activity.

Structural Formula

Antimicrobial Activity

Hydrazone derivatives have been widely studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains. Research indicates that compounds with similar structures exhibit minimum inhibitory concentrations (MIC) ranging from 0.78 to 6.25 µg/mL against Mycobacterium tuberculosis and other pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Hydrazone Derivatives

| Compound Name | Target Organism | MIC (µg/mL) |

|---|---|---|

| 1 | M. tuberculosis H37Rv | 0.78 |

| 2 | S. aureus | 3.13 |

| 3 | E. coli | 6.25 |

Anticancer Activity

The anticancer potential of hydrazones has also been documented extensively. In vitro studies have demonstrated that compounds similar to the one under review exhibit cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and OVCAR (ovarian cancer). For instance, certain hydrazone derivatives have shown IC50 values as low as 12.5 µM against these cell lines .

Table 2: Cytotoxicity of Hydrazone Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 12.5 |

| B | OVCAR | 51.5 |

| C | ZR-75-1 | 25.0 |

Anti-inflammatory Activity

Hydrazones have also been evaluated for their anti-inflammatory properties. Compounds derived from thiazole structures have shown promising results in inhibiting pro-inflammatory cytokines in vitro . The ability to modulate inflammatory pathways makes these compounds attractive candidates for further development.

The biological activities of hydrazones can be attributed to their ability to interact with various biological targets, including enzymes and receptors involved in disease processes. For example, some studies suggest that hydrazones may inhibit the activity of enzymes like PTP1B, which plays a role in insulin signaling and cancer progression .

Case Studies

Several case studies highlight the efficacy of hydrazone derivatives in clinical settings:

- Case Study on Antitubercular Activity : A study demonstrated that a series of hydrazone derivatives exhibited potent antitubercular activity with MIC values significantly lower than traditional treatments like isoniazid .

- Cytotoxicity Assessment : A comprehensive screening of various hydrazone compounds against the National Cancer Institute's panel revealed several candidates with high cytotoxicity against multiple cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.